molecular formula C13H9FO2 B3042012 2-Fluoro-3-phenoxybenzaldehyde CAS No. 467457-62-1

2-Fluoro-3-phenoxybenzaldehyde

Cat. No.: B3042012
CAS No.: 467457-62-1
M. Wt: 216.21 g/mol
InChI Key: YGNRDKOTFCNFSP-UHFFFAOYSA-N
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Description

2-Fluoro-3-phenoxybenzaldehyde: is an organic compound with the molecular formula C13H9FO2. It is a colorless to pale yellow liquid with a sweet, floral-like odor. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-phenoxybenzaldehyde typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with phenol in the presence of a base. The reaction is carried out under alkaline conditions to facilitate the etherification process. The aldehyde group is often protected using ethylene glycol to form an acetal, which is then deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound involves the bromination of 4-fluorobenzaldehyde to obtain 3-bromo-4-fluorobenzaldehyde. This intermediate is then reacted with sodium phenoxide under alkaline conditions to form the desired product. The process may involve additional steps such as purification and crystallization to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-phenoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3-phenoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of pyrethroid-like insecticides.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-phenoxybenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of the fluorine atom enhances its binding affinity to target proteins, thereby increasing its potency and selectivity .

Comparison with Similar Compounds

  • 4-Fluoro-3-phenoxybenzaldehyde
  • 3-Phenoxy-4-fluorobenzaldehyde
  • 2-Fluoro-5-formyldiphenyl ether

Comparison: 2-Fluoro-3-phenoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 2-position and the phenoxy group at the 3-position enhances its reactivity and binding affinity compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-3-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNRDKOTFCNFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cool a solution of 2,2,6,6-tetramethylpiperidine (5.1 mL, 30.0 mmol) in THF (40 mL) to −78° C. Add dropwise n-Butyllithium (18.7 mL, 30.0 mmol, 1.6 M in hexanes) and stir for 10 min at −78° C. Add dropwise 2-fluorophenyl phenyl ether (4.7 g, 25.0 mmol), stir 2 h at −78° C. Add N,N-dimethylformamide (2.3 mL, 30.0 mmol) dropwise over 15 min. Stir the resulting mixture for 3 h at −78° C. and allow to warm to ambient temperature over 16 h. Quench the reaction mixture with water (50 mL), extract with ethyl acetate, dry over Na2SO4, filter and concentrate under reduced pressure to give an oil. Crystallize the oil with hexanes to give a solid, collect and recrystallize from hexanes/ethyl acetate/methylene chloride to give the title compound: mp 75–77° C.; MS(m/e): 216 (M+); Calculated for C13H9FO2: Calcd: C, 72.22; H, 4.20. Found: C, 72.41; H, 4.23. Purification of the mother liquors by silica gel chromatography (2–3% ethyl acetate/hexanes) gives an additional amount of the title compound: MS(m/e): 216 (M+).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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